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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

Cat. No.: B1139495

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of (2R,3S)-Chlorpheg
with alternative compounds targeting excitatory amino acid transporters (EAATS). The
information presented is intended to aid in the selection of appropriate pharmacological tools
for neuroscience research and drug development.

Introduction

(2R,3S)-Chlorpheg is one of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid. While
the primary target of the racemic mixture and other stereoisomers of Chlorpheg is believed to
be the excitatory amino acid transporters (EAATS), the (2R,3S) isomer has been identified as a
weak N-methyl-D-aspartate (NMDA) receptor antagonist. Understanding the cross-reactivity of
this and related compounds is crucial for the accurate interpretation of experimental results.
This guide compares the selectivity of (2R,3S)-Chlorpheg with several commonly used EAAT
inhibitors.

Data Presentation

The following tables summarize the available quantitative data for (2R,3S)-Chlorpheg and
selected alternative EAAT inhibitors. Data is presented as ICso (half-maximal inhibitory
concentration) or Ki (inhibitory constant) values in micromolar (uM) or nanomolar (nM) units.

Table 1: Inhibitory Activity at Excitatory Amino Acid Transporters (EAATS)
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(GLAST) (GLT-1) (EAAC1)
(2R,39)- Data Not Data Not Data Not Data Not Data Not
Chlorpheg Available Available Available Available Available
L-trans-
pyrrolidine-
Non-
2,4- Transportable
) ) Ki: 20 uM[1] Ki: 20 uM[1] Ki: 109 puM[1] o transportable
dicarboxylic Inhibitor[1] o
) Inhibitor[1]
acid (L-trans-
PDC)
DL-threo-f3- ICs0: 70
ICs0: 6 UM[2] ICs0: 6 UM[2]
benzyloxyasp  uM[2][3][4][5] Ki: 4.4 uM[2] Ki: 3.2 uM[2]
_ [31[41[5] / Ki: [3][4][5] / Ki:
artate (DL- /Ki: 9.3 [31[4][5] [31[4][5]
2.2 pyMY[2][3] 2.9 uM12][3]
TBOA) UML[2][3]
(2S,3S)-3-[3-
[4-
(Trifluorometh  1Cso: 22 ICs0: 17 ICs0: 300
_ ICso0: 40 Data Not
yhbenzoylami  nM[E][7][8][9]  nMI6][7][8][9]  nMI6][7][8][C] .
nM?3[9] Available
nolbenzyloxy] /3.6 nM?2[9] /10 nM2[9] /120 nM2[9]
aspartate
(TFB-TBOA)
Dihydrokainic ] Selective ] Data Not Data Not
) Weakly Active o Weakly Active ) )
acid (DHK) Inhibitor Available Available
ICso: ICso: o -
ICs0: 660 No significant ~ No significant
UCPH 101 >300,000 >300,000 o o
nM[10] inhibition[10] inhibition[10]
nM[10] nM[10]

1Data from [3H]-d-Asp uptake assays in HEK293 cells expressing human EAATSs. 2Data from
HEK293 cells expressing human EAATSs. 3Data from tsA201 cells expressing rat EAATA4.

Table 2: Off-Target Activity at NMDA Receptors
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Compound

NMDA Receptor Activity

(2R,3S)-Chlorpheg

Weakly active antagonist (quantitative data not

available)

L-trans-pyrrolidine-2,4-dicarboxylic acid (L-
trans-PDC)

Does not interact significantly with glutamate
receptors[11]. However, it can indirectly evoke
NMDA receptor-mediated neurotoxicity by

increasing extracellular glutamate[11].

DL-threo-B-benzyloxyaspartate (DL-TBOA)

Displays high selectivity for EAATs over
ionotropic and metabotropic glutamate
receptors[12][13].

(2S,3S)-3-[3-[4-
(Trifluoromethyl)benzoylamino]benzyloxylaspart
ate (TFB-TBOA)

Exhibits selectivity for EAATs over a wide range
of neuronal receptors, including ionotropic and

metabotropic glutamate receptors[6][9].

Dihydrokainic acid (DHK)

Data Not Available

UCPH 101

Data Not Available
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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